REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([OH:12])=[O:11])[N:6]=1.[CH3:16]COCC>CO>[CH3:16][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:7]([C:5]2[N:6]=[C:2]([CH3:1])[O:3][CH:4]=2)[CH:8]=1
|
Type
|
CUSTOM
|
Details
|
the residual oil was stirred with H2O (30 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuum
|
Type
|
ADDITION
|
Details
|
the pH of the mixture being set to about 6 by the addition of sat. NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)C=1N=C(OC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |